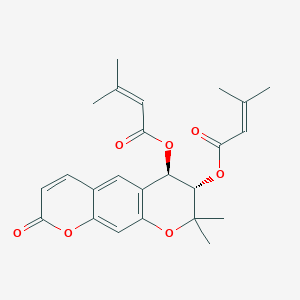
Decursidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decursidin is a natural product found in Angelica decursiva with data available.
Applications De Recherche Scientifique
Anti-Diabetic and Anti-Inflammatory Activities
- Decursidin in Diabetes Management : Decursidin has demonstrated potential in managing diabetes, particularly in its inhibitory activities against protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase. These enzymes are crucial in diabetes management, making decursidin a promising candidate for anti-diabetic therapies. It also effectively suppresses peroxynitrite-mediated tyrosine nitration, a process involved in diabetic complications (Ali et al., 2016).
- Decursidin in Inflammation : Decursidin shows significant anti-inflammatory properties. It inhibits the production of nitric oxide and tumor necrosis factor-α, as well as the expression of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated cells. This indicates its potential use in treating inflammation-associated disorders (Jung et al., 2015).
Anticancer Effects
- Decursidin in Prostate Cancer : Decursidin induces growth inhibition and apoptosis in human prostate carcinoma cells. Its structure is crucial for these effects, as modifications to its structure result in reduced efficacy. Decursin's activity involves cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent (Yim et al., 2005).
- Decursidin in Other Cancers : Research shows that decursidin exhibits anti-tumor activities in various cancer models, including melanoma and bladder cancer. It works by inducing apoptosis, cell cycle arrest, and activating specific signaling pathways like extracellular signal-regulated kinases (Kim et al., 2010), (Kim et al., 2015).
Neuroprotective Effects
- Decursidin in Alzheimer’s Disease : Decursidin inhibits key enzymes associated with Alzheimer's disease, such as acetylcholinesterase, butyrylcholinesterase, and β-site amyloid precursor protein cleaving enzyme 1. This inhibition is crucial in Alzheimer’s management, suggesting decursin’s potential as a therapeutic agent (Ali et al., 2018).
Skin and Hair Health
- Decursidin in Skin Health : Decursin, a derivative of decursidin, exhibits properties beneficial for skin health, such as inhibiting the expression of matrix metalloproteinases in human dermal fibroblasts. This suggests its use in preventing skin aging (Hwang et al., 2013).
- Decursidin in Hair Growth : Studies show that decursin and Angelica gigas Nakai root extract, containing decursidin, promote hair growth in mice. This effect is associated with the regulation of inflammatory cytokines, opening up possibilities for hair growth treatments (Lee et al., 2020).
Propriétés
Numéro CAS |
23027-48-7 |
|---|---|
Nom du produit |
Decursidin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



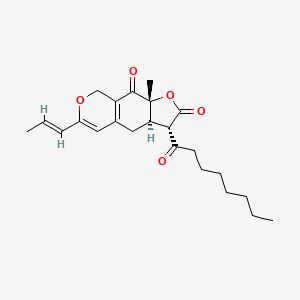
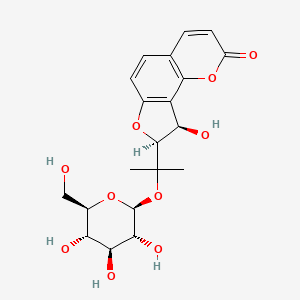
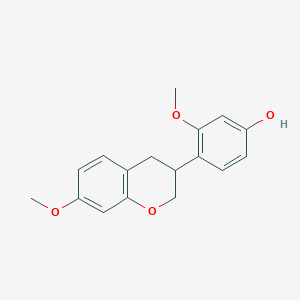
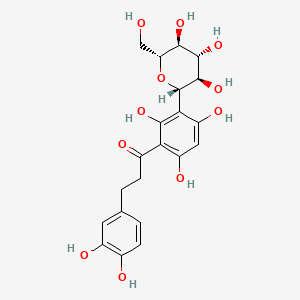

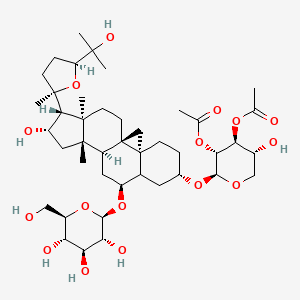
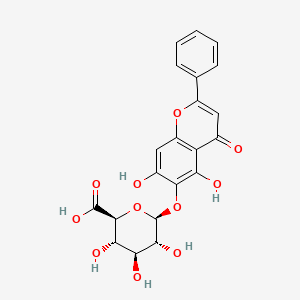

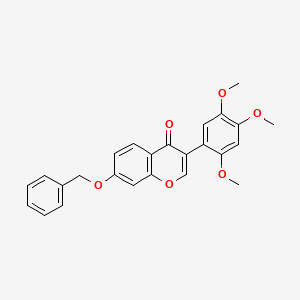
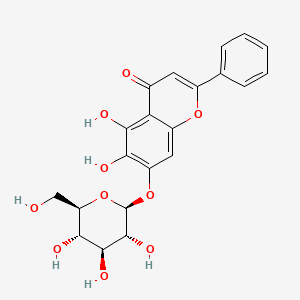
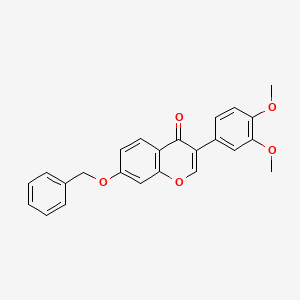
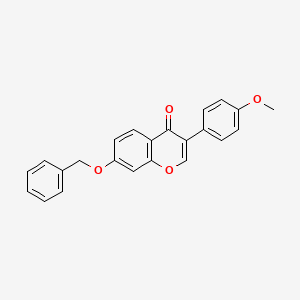
![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B600236.png)